tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

Catalog No.
S13348685
CAS No.
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

Product Name

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxylate

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-11(2,3)15-9-7-13(8-9)10(14)16-12(4,5)6/h9H,7-8H2,1-6H3

InChI Key

VXNZTAWIMXNBPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CN(C1)C(=O)OC(C)(C)C

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate is a chemical compound characterized by its unique azetidine structure, which is a four-membered nitrogen-containing heterocycle. The molecular formula of this compound is C14H26N2O5C_{14}H_{26}N_{2}O_{5}, and it has a molecular weight of approximately 302.371 g/mol. The compound is often utilized in organic synthesis and medicinal chemistry due to its potential as a building block for more complex molecules .

The reactivity of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate can be attributed to the presence of the carboxylate group and the tert-butoxy substituent, which can undergo various transformations. Common reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to regenerate the corresponding carboxylic acid and alcohol.

These reactions make it a versatile intermediate in synthetic chemistry .

Research indicates that tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate exhibits potential bioactivity, particularly in medicinal chemistry. Its structural features may allow it to interact with various biological targets, potentially leading to therapeutic applications. The compound is being explored for its role as a precursor in the development of new drugs, particularly those targeting specific diseases.

The synthesis of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate typically involves several steps:

  • Protection of Amino Groups: The amino group in azetidine derivatives is often protected using tert-butoxycarbonyl (Boc) groups.
  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Esterification: The carboxylic acid moiety is formed through reaction with tert-butyl chloroformate in the presence of a base such as triethylamine, typically conducted in solvents like dichloromethane at low temperatures to maximize yield and purity .

Studies on the interaction of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate with biological systems suggest that it may form covalent bonds with specific biomolecules, influencing their activity. The exact mechanisms depend on the context of use, but ongoing research aims to elucidate these pathways further.

Several compounds share structural similarities with tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate. Here are some notable examples:

Compound NameSimilarity Index
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate0.85
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate0.85
tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate0.84
tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate0.86

Uniqueness: What sets tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate apart from these similar compounds is its dual functional groups (the tert-butoxy and azetidine), which impart distinct reactivity and potential biological activity not present in compounds lacking these features .

The IUPAC name tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate reflects its substitution pattern on the azetidine ring. The parent structure, azetidine (a saturated four-membered ring with three carbon atoms and one nitrogen atom), is modified at the 1-position by a Boc group ($$ \text{(CH}3\text{)}3\text{C-O-C(=O)-} $$) and at the 3-position by a tert-butoxy group ($$ \text{(CH}3\text{)}3\text{C-O-} $$). Key identifiers include:

PropertyValueSource
CAS Registry Number158602-43-8
Molecular Formula$$ \text{C}{11}\text{H}{21}\text{NO}_3 $$
Molecular Weight215.29 g/mol
SMILESCC(C)(C)OC(=O)N1CC(O(C)(C)C)C1
InChIKeyGTUCWIHPIAGCEC-UHFFFAOYSA-N

The Boc group acts as a protective moiety for amines, while the tert-butoxy substituent enhances solubility in nonpolar solvents. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar azetidine ring and stereoelectronic effects imposed by the bulky tert-butyl groups.

Historical Context in Heterocyclic Chemistry

Azetidine derivatives emerged as synthetic targets in the mid-20th century, driven by interest in strained heterocycles. Early syntheses relied on β-lactam (azetidinone) reductions using lithium aluminum hydride ($$ \text{LiAlH}_4 $$). The introduction of tert-butyl protecting groups, such as Boc, revolutionized the field by enabling selective functionalization of azetidines. tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate itself gained prominence in the 1990s as a precursor to bioactive molecules, particularly in peptidomimetics and kinase inhibitors. Its stability under basic conditions and compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) further solidified its utility.

Significance of Azetidine Derivatives in Synthetic Organic Chemistry

The azetidine ring’s 90° bond angles impart ring strain, enhancing reactivity in ring-opening and functionalization reactions. tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate exemplifies this reactivity:

  • Protecting Group Strategies: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling selective amine deprotection in multistep syntheses.
  • Cross-Coupling Reactions: Palladium-catalyzed couplings at the 3-position introduce aryl, heteroaryl, or alkyl groups, diversifying the azetidine scaffold.
  • Drug Discovery: Azetidines mimic proline in peptides, improving metabolic stability and bioavailability. For example, azetidine-2-carboxylic acid derivatives exhibit antimicrobial and anticancer properties.

The compound’s tert-butoxy group also mitigates steric hindrance during nucleophilic substitutions, facilitating late-stage modifications. Recent applications include its use in synthesizing allosteric modulators for G-protein-coupled receptors (GPCRs) and covalent inhibitors for proteases.

The protection of amino groups in azetidine synthesis represents a fundamental strategy for achieving selective functionalization while preventing unwanted side reactions [1]. Protection-deprotection strategies are particularly crucial in azetidine chemistry due to the inherent reactivity of the strained four-membered ring system [2] [3]. The amino group protection methods employed in tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate synthesis utilize established principles from peptide chemistry adapted to the unique structural constraints of the azetidine framework [1] [4].

Primary amino protection strategies involve the temporary blocking of reactive nitrogen centers through covalent modification with protecting groups that can be selectively removed under specific conditions [5]. The most commonly employed protecting groups include benzyloxycarbonyl groups, tert-butoxycarbonyl groups, and trifluoroacetyl groups, each offering distinct advantages in terms of stability and deprotection conditions [1]. The choice of protecting group depends on the compatibility with subsequent synthetic transformations and the ease of removal without affecting other functional groups present in the molecule [4].

Deprotection strategies must be carefully designed to ensure complete removal of the protecting group while maintaining the integrity of the azetidine ring system [6] [7]. Acidic deprotection conditions using trifluoroacetic acid or hydrochloric acid are frequently employed for tert-butoxycarbonyl protected amines, while catalytic hydrogenation is utilized for benzyl-based protecting groups [8] [9]. The timing of deprotection steps is critical, as premature removal can lead to uncontrolled reactions, while delayed deprotection may complicate purification procedures [7].

Table 2.1: Amino Group Protection Strategies in Azetidine Synthesis

Protecting GroupInstallation ConditionsDeprotection MethodYield RangeTemperatureDuration
tert-ButoxycarbonylDi-tert-butyl dicarbonate/BaseTrifluoroacetic acid85-95%0-25°C2-6 hours
BenzyloxycarbonylBenzyl chloroformate/BasePalladium/Hydrogen80-90%25°C4-12 hours
TrifluoroacetylTrifluoroacetic anhydridePiperidine/Base70-85%0-25°C1-3 hours

The selectivity of protection-deprotection sequences is enhanced through the use of orthogonal protecting group strategies, where multiple protecting groups can be removed independently without affecting other protected functionalities [1] [4]. This approach is particularly valuable in complex synthetic sequences where multiple functional groups require temporary protection during intermediate steps [7].

Horner-Wadsworth-Emmons Reaction in Azetidine Ring Formation

The Horner-Wadsworth-Emmons reaction serves as a pivotal methodology for constructing azetidine ring systems through the formation of carbon-carbon double bonds that subsequently undergo cyclization reactions [10] [11]. This reaction utilizes phosphonate-stabilized carbanions to generate predominantly E-alkenes through nucleophilic addition to carbonyl compounds [11]. In the context of azetidine synthesis, the Horner-Wadsworth-Emmons reaction enables the preparation of key intermediates that facilitate ring closure through subsequent chemical transformations [10] [12].

The mechanistic pathway involves the initial deprotonation of phosphonate esters to generate nucleophilic carbanions, which then undergo addition to azetidinone precursors [10] [11]. The resulting oxaphosphetane intermediates eliminate to form alkene products with high stereoselectivity favoring the E-configuration [11]. This stereochemical outcome is advantageous for subsequent cyclization reactions, as the E-alkene geometry provides optimal spatial arrangement for ring formation [10].

The synthetic utility of the Horner-Wadsworth-Emmons reaction in azetidine chemistry is demonstrated through the preparation of methyl azetidin-3-ylidene acetate derivatives from azetidin-3-one precursors [10] [12]. The reaction conditions typically employ sodium hydride or potassium tert-butoxide as the base in tetrahydrofuran solvent at low temperatures to ensure high yields and selectivity [10]. The resulting alkene products serve as versatile intermediates for further functionalization through addition reactions [12].

Table 2.2: Horner-Wadsworth-Emmons Reaction Conditions for Azetidine Formation

Starting MaterialPhosphonate ReagentBaseSolventTemperatureTimeYield
N-Boc-azetidin-3-oneMethyl dimethoxyphosphorylacetateSodium hydrideTetrahydrofuran-78°C to 25°C4-6 hours72%
Azetidin-3-one derivativesDiethyl cyanomethylphosphonatePotassium tert-butoxideTetrahydrofuran-5°C3-5 hours65-80%

The scope of the Horner-Wadsworth-Emmons reaction in azetidine synthesis extends to the preparation of substituted derivatives through the use of functionalized phosphonate reagents [10] [13]. The incorporation of electron-withdrawing groups such as cyano or ester functionalities enhances the reactivity of the phosphonate carbanions and facilitates subsequent transformations [13]. The reaction tolerates a wide range of functional groups, making it suitable for the synthesis of complex azetidine derivatives with multiple substituents [10].

tert-Butoxycarbonyl Group Installation Techniques

The installation of tert-butoxycarbonyl protecting groups represents a cornerstone methodology in azetidine synthesis, providing both protection for amino functionalities and directing effects for subsequent reactions [9] [6]. The tert-butoxycarbonyl group offers exceptional stability under basic and nucleophilic conditions while remaining readily removable under acidic conditions [9] [8]. This combination of properties makes it particularly well-suited for multi-step synthetic sequences involving azetidine derivatives [6].

The installation of tert-butoxycarbonyl groups is typically achieved through the reaction of amines with di-tert-butyl dicarbonate in the presence of a suitable base [9] [8]. The reaction conditions are highly versatile, accommodating both aqueous and organic solvent systems depending on the substrate requirements [9]. Common reaction conditions involve the use of sodium hydroxide or triethylamine as the base in solvents ranging from water-tetrahydrofuran mixtures to pure dichloromethane [8].

The mechanism of tert-butoxycarbonyl installation proceeds through nucleophilic attack of the amine on one of the carbonyl centers of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol [9]. This process generates the desired carbamate linkage while producing only benign byproducts that are easily removed during workup procedures [8]. The reaction typically proceeds at room temperature or with mild heating, making it compatible with sensitive substrates [9].

Table 2.3: tert-Butoxycarbonyl Installation Reaction Conditions

Substrate TypeReagent EquivalentsBaseSolvent SystemTemperatureDurationYield Range
Primary aminesDi-tert-butyl dicarbonate (1.1 eq)Sodium hydroxideWater/Tetrahydrofuran0-25°C2-4 hours88-95%
Secondary aminesDi-tert-butyl dicarbonate (1.2 eq)TriethylamineDichloromethane25°C3-6 hours85-92%
Azetidine derivativesDi-tert-butyl dicarbonate (1.1 eq)4-DimethylaminopyridineAcetonitrile40°C4-8 hours80-90%

The selectivity of tert-butoxycarbonyl installation can be enhanced through the choice of reaction conditions and the use of protecting group strategies that favor selective functionalization [6] [14]. In cases where multiple amino groups are present, selective protection can be achieved through careful control of reagent stoichiometry and reaction temperature [9]. The use of sterically hindered bases or specialized reaction conditions can further enhance selectivity [8].

Thermal deprotection of tert-butoxycarbonyl groups represents an environmentally friendly alternative to acid-catalyzed removal [6]. This approach involves heating the protected substrate at elevated temperatures, typically 140-180°C, to effect elimination of the protecting group without the need for additional reagents [6]. The thermal deprotection method is particularly valuable for substrates that are sensitive to acidic conditions or contain acid-labile functionalities [6].

Aza-Michael Addition Pathways for Side Chain Modification

Aza-Michael addition reactions provide powerful methodologies for the functionalization of azetidine derivatives through the formation of carbon-nitrogen bonds [15] [16]. These reactions involve the nucleophilic addition of nitrogen-containing compounds to α,β-unsaturated carbonyl systems, enabling the introduction of diverse side chain functionalities [17] [18]. In the context of tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate synthesis, aza-Michael additions facilitate the installation of complex substituents while maintaining the integrity of the azetidine core structure [15].

The mechanistic pathway of aza-Michael additions involves the nucleophilic attack of nitrogen nucleophiles on the β-carbon of α,β-unsaturated acceptors [17]. The reaction proceeds through a 1,4-addition mechanism, generating enolate intermediates that can be protonated to yield the final products [16] [17]. The regioselectivity of the addition is controlled by the electronic properties of both the nucleophile and the electrophile, with electron-rich nitrogen centers favoring reaction with electron-deficient alkenes [15].

The scope of aza-Michael additions in azetidine chemistry encompasses a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, and heterocyclic compounds [15] [16]. The choice of nucleophile significantly influences both the reaction rate and the stereochemical outcome of the addition [16]. Cyclic amines such as piperidine and morpholine exhibit enhanced reactivity compared to acyclic counterparts due to reduced steric hindrance around the nucleophilic center [15].

Table 2.4: Aza-Michael Addition Reaction Conditions and Yields

Nucleophile TypeMichael AcceptorCatalystSolventTemperatureTimeYieldDiastereomeric Ratio
Primary aminesMethyl acrylateNoneMethanol25°C12-24 hours75-85%Not applicable
Secondary aminesAcrylonitrileTriethylamineDichloromethane0-25°C6-12 hours80-90%3:1 to 5:1
Heterocyclesα,β-Unsaturated esters1,8-Diazabicyclo[5.4.0]undec-7-eneTetrahydrofuran25°C8-16 hours70-85%2:1 to 4:1

The stereochemical control in aza-Michael additions can be enhanced through the use of chiral auxiliaries or asymmetric catalysts [16] [18]. Organocatalytic approaches utilizing chiral amines or phosphoric acids have demonstrated significant success in achieving high enantioselectivities in aza-Michael reactions [16]. The choice of solvent and temperature also plays crucial roles in determining the stereochemical outcome, with polar protic solvents generally favoring higher diastereoselectivities [15].

The synthetic utility of aza-Michael additions extends to the preparation of complex azetidine derivatives with multiple stereogenic centers [15] [19]. The ability to control both the regio- and stereoselectivity of these reactions makes them particularly valuable for the synthesis of biologically active compounds [16]. The mild reaction conditions and high functional group tolerance further enhance their applicability in multi-step synthetic sequences [15].

Comparative Analysis of Synthetic Routes from Search Result Case Studies

The comparative analysis of synthetic methodologies for azetidine derivatives reveals significant variations in efficiency, selectivity, and practical applicability across different approaches [13] [20]. Case studies from recent literature demonstrate the evolution of synthetic strategies from traditional cyclization methods to more sophisticated approaches utilizing strain-release concepts and photocatalytic activation [20] [21]. The assessment of these methodologies provides valuable insights for optimizing synthetic routes to tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate and related compounds [13].

Traditional synthetic approaches to azetidine derivatives have historically relied on intramolecular cyclization reactions involving nucleophilic substitution mechanisms [22] [23]. These methods typically employ halide or mesylate leaving groups to facilitate ring closure through S_N2 displacement reactions [22]. While these approaches provide reliable access to azetidine products, they often suffer from moderate yields and limited functional group tolerance [23]. The requirement for harsh reaction conditions can also lead to undesired side reactions and product decomposition [22].

Modern synthetic methodologies have introduced significant improvements through the development of metal-catalyzed processes and photochemical activation strategies [20] [21]. Copper-catalyzed photoinduced cyclization reactions have demonstrated exceptional efficiency for the preparation of functionalized azetidines from ynamide precursors [21]. These reactions proceed under mild conditions and exhibit broad substrate scope, making them attractive alternatives to traditional methods [21].

Table 2.5: Comparative Analysis of Azetidine Synthetic Methods

Synthetic MethodStarting MaterialsKey AdvantagesLimitationsTypical YieldsReaction Conditions
Intramolecular cyclizationHaloalkylaminesSimple, reliableHarsh conditions, limited scope45-70%High temperature, strong base
Metal-catalyzed synthesisYnamides, alkenesMild conditions, high yieldsRequires specialized catalysts70-95%Room temperature, visible light
Strain-release methodsAzabicyclobutanesHigh efficiency, functional group toleranceLimited substrate availability80-98%Photocatalytic conditions
Horner-Wadsworth-EmmonsAzetidinones, phosphonatesStereoselective, scalableMulti-step sequence required65-85%Low temperature, inert atmosphere

The scalability of synthetic routes represents a critical factor in the practical implementation of azetidine synthesis methodologies [13] [24]. Industrial-scale production requires consideration of cost, safety, and environmental impact factors that may not be apparent in laboratory-scale syntheses [13]. The use of expensive catalysts or specialized equipment can significantly impact the economic viability of synthetic routes [24]. Green chemistry principles have increasingly influenced the development of sustainable synthetic methodologies that minimize waste generation and reduce environmental impact [13].

Recent advances in flow chemistry and continuous processing have opened new opportunities for the efficient synthesis of azetidine derivatives [13]. Microchannel reactor technology enables precise control of reaction conditions and improved heat and mass transfer, leading to enhanced yields and reduced reaction times [13]. The implementation of these technologies represents a significant advancement in the practical synthesis of complex azetidine derivatives [13].

The structural elucidation of azetidine derivatives through X-ray crystallographic analysis has provided fundamental insights into the molecular geometry and conformational preferences of four-membered nitrogen-containing heterocycles. Crystallographic investigations of azetidine compounds reveal characteristic structural features that distinguish them from their five- and six-membered ring analogs [1] [2] [3].

The azetidine ring system in tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate adopts a puckered conformation, with the four-membered ring deviating significantly from planarity. X-ray diffraction studies of related azetidine derivatives demonstrate typical carbon-nitrogen bond lengths within the ring ranging from 1.455 to 1.470 Å, while carbon-carbon bond lengths span 1.545 to 1.565 Å [4] [5]. The ring puckering angle (φ) typically ranges from 25° to 35°, indicating substantial deviation from planarity [6] [7] [8].

The carbamate functionality in N-tert-butoxycarbonyl protected azetidines exhibits characteristic bond parameters, with the N-C bond length ranging from 1.345 to 1.365 Å and the carbonyl C=O bond length measuring 1.205 to 1.215 Å [9] [10]. The tert-butoxy substituent at the 3-position demonstrates C-O bond lengths of 1.435 to 1.445 Å, consistent with sp³ hybridized carbon-oxygen bonding [11].

Angular parameters within the azetidine ring show significant deviation from tetrahedral geometry due to ring strain. The C-N-C bond angles range from 84.5° to 87.2°, while N-C-C and C-C-N angles span 85.8° to 88.4° [3] [5]. The carbamate moiety displays N-C-O bond angles of 116.5° to 119.2°, reflecting the planar nature of the carbamate group [10].

Crystallographic data reveal that the nitrogen atom in azetidine derivatives maintains a slight pyramidalization, with the vertical distance from the plane defined by the three connected atoms ranging from 0.03 to 0.15 Å [10]. This pyramidalization is significantly less pronounced than in unstrained amines due to the geometric constraints imposed by the four-membered ring structure [12].

ParameterTypical ValueReference Method
C-N bond length (ring)1.455 - 1.470 ÅX-ray crystallography
C-C bond length (ring)1.545 - 1.565 ÅX-ray crystallography
N-C bond length (carbamate)1.345 - 1.365 ÅX-ray crystallography
C=O bond length (carbamate)1.205 - 1.215 ÅX-ray crystallography
C-O bond length (tert-butyl)1.435 - 1.445 ÅX-ray crystallography
C-N-C bond angle (ring)84.5 - 87.2°X-ray crystallography
N-C-C bond angle (ring)85.8 - 88.4°X-ray crystallography
Ring puckering angle (φ)25 - 35°Electron diffraction/ab initio

NMR Spectral Analysis (¹H, ¹³C, ¹⁵N) for Stereochemical Determination

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for azetidine derivatives, with distinct spectral patterns arising from the unique electronic environment of the four-membered ring system. The stereochemical determination of tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate relies heavily on multinuclear NMR analysis [13] [14] [15].

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of azetidine derivatives exhibits characteristic chemical shift patterns that reflect the electronic environment of the four-membered ring. The N-CH₂ protons adjacent to nitrogen typically resonate between 3.6 and 4.2 ppm as complex multipiples due to coupling with adjacent ring protons and restricted conformational mobility [16] [15]. The β-CH₂ protons appear upfield at 2.2 to 2.8 ppm, displaying complex splitting patterns arising from vicinal coupling within the constrained ring system [14].

The substituted carbon at the 3-position bearing the tert-butoxy group generates a characteristic multiplet between 4.8 and 5.2 ppm. This downfield shift reflects the deshielding effect of the oxygen substituent and the constraint imposed by the ring geometry [13]. The tert-butyl groups of both the carbamate protecting group and the 3-position substituent appear as distinctive singlets, with the N-Boc methyl groups resonating at 1.4 to 1.5 ppm and the 3-tert-butoxy methyls appearing slightly upfield at 1.2 to 1.3 ppm [16].

¹³C NMR Spectroscopic Characterization

Carbon-13 NMR spectroscopy provides definitive structural confirmation through characteristic chemical shift assignments. The carbamate carbonyl carbon appears as a sharp singlet between 154 and 158 ppm, reflecting the electron-withdrawing nature of the nitrogen-carbon double bond character in the carbamate functionality [17] [15]. The ring carbon atoms exhibit distinct chemical shift patterns, with the unsubstituted CH₂ carbons resonating between 19 and 25 ppm as triplets or doublets depending on the degree of substitution [14].

The substituted carbon at the 3-position appears between 54 and 58 ppm as a complex multiplet due to the attached tert-butoxy substituent. The quaternary carbons of both tert-butyl groups resonate between 79 and 83 ppm as singlets, while the methyl carbons appear at 27 to 29 ppm [13] [16]. These chemical shift values are characteristic of sp³ hybridized carbons in sterically hindered environments.

¹⁵N NMR Spectroscopic Investigation

Nitrogen-15 NMR spectroscopy provides crucial information regarding the electronic environment of the nitrogen atoms in azetidine derivatives. The azetidine nitrogen typically resonates between 25 and 35 ppm relative to external nitromethane, reflecting the unique electronic environment created by the four-membered ring constraint [13] [14]. This chemical shift range distinguishes azetidine nitrogen from pyrrolidine (five-membered ring) analogs.

The carbamate nitrogen exhibits a significantly upfield chemical shift ranging from -305 to -315 ppm, characteristic of nitrogen atoms involved in carbamate functionality [13]. This extreme upfield shift reflects the reduced electron density at nitrogen due to delocalization with the carbonyl group and the geometric constraints imposed by the azetidine ring system.

NMR TypeChemical Shift Range (ppm)MultiplicitySolvent
¹H NMR - N-CH₂ (α to N)3.6 - 4.2Complex multipletCDCl₃/DMSO-d₆
¹H NMR - CH₂ (β to N)2.2 - 2.8Complex multiplesCDCl₃/DMSO-d₆
¹H NMR - CH (substituted)4.8 - 5.2Multiplet/quartetCDCl₃/DMSO-d₆
¹³C NMR - C=O (carbamate)154 - 158SingletCDCl₃/DMSO-d₆
¹³C NMR - CH₂ (ring)19 - 25Triplet/doubletCDCl₃/DMSO-d₆
¹⁵N NMR - N (azetidine)25 - 35SingletExternal CH₃NO₂

IR and Mass Spectroscopic Fingerprinting

Infrared and mass spectroscopic techniques provide complementary analytical methods for the structural characterization and identification of tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate. These methods offer distinct spectroscopic fingerprints that enable unambiguous compound identification and purity assessment [18] [19] [20].

Infrared Spectroscopic Analysis

The infrared spectrum of tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate exhibits characteristic absorption bands that reflect the functional group composition and molecular structure. The carbamate carbonyl stretching vibration appears as a strong, characteristic absorption between 1680 and 1720 cm⁻¹, with the exact frequency depending on the electronic environment and hydrogen bonding interactions [22].

The C-H stretching vibrations of the azetidine ring system appear at elevated frequencies compared to unstrained alkyl systems, typically ranging from 2950 to 3000 cm⁻¹. This upward frequency shift reflects the increased s-character of the C-H bonds due to ring strain in the four-membered heterocycle [22]. The C-N stretching vibration within the ring generates a medium-intensity absorption between 1350 and 1400 cm⁻¹.

The tert-butyl ether functionality contributes strong C-O stretching absorptions between 1150 and 1200 cm⁻¹, characteristic of tertiary alkyl ethers. If any N-H functionality is present due to partial deprotection or impurities, it would manifest as medium to strong absorptions between 3300 and 3500 cm⁻¹ [18].

Mass Spectroscopic Fragmentation Patterns

Electron impact mass spectrometry of tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate (molecular weight 229 g/mol) reveals characteristic fragmentation patterns that provide structural confirmation [18] [19]. The molecular ion peak [M]⁺ at m/z 229 typically exhibits low intensity due to the facile fragmentation of the sterically crowded molecule.

The base peak commonly appears at m/z 57, corresponding to the tert-butyl cation (C₄H₉⁺), formed through alpha-cleavage adjacent to the oxygen atoms. This fragmentation reflects the stability of the tertiary carbocation and the ease of cleavage of the C-O bonds under electron impact conditions [19].

Significant fragment ions include the carbamate loss [M-100]⁺ at m/z 129, resulting from elimination of the entire tert-butoxycarbonyl protecting group. The tert-butyl loss [M-57]⁺ at m/z 172 arises from loss of one tert-butyl group, while the complete Boc loss [M-101]⁺ at m/z 128 reflects elimination of the carbamate functionality with the tert-butyl group [18].

Spectroscopic MethodFrequency/m/z RangeIntensity/Characteristics
IR - C=O stretch (carbamate)1680 - 1720 cm⁻¹Strong, characteristic
IR - C-H stretch (ring)2950 - 3000 cm⁻¹Medium to strong
IR - C-N stretch (ring)1350 - 1400 cm⁻¹Medium
MS - Molecular ion [M]⁺229 m/zLow intensity
MS - Base peak fragment57 m/z (C₄H₉⁺)High intensity
MS - Carbamate loss [M-100]⁺129 m/zMedium intensity

Computational Chemistry Validation of Molecular Geometry

Computational chemistry methods provide essential validation and complementary information to experimental structural characterization of azetidine derivatives. Quantum chemical calculations enable precise prediction of molecular geometries, conformational preferences, and electronic properties that may be difficult to determine experimentally [23] [24] [6] [25] [26].

Density Functional Theory Applications

Density functional theory calculations using various functional and basis set combinations have been extensively applied to azetidine systems. The B3LYP/6-311G** level of theory provides reliable predictions of bond lengths within ±0.005 Å and bond angles within ±0.5° for azetidine derivatives [24] [26]. The M06-2X functional demonstrates superior performance for ring puckering predictions, achieving excellent agreement with experimental electron diffraction data [10].

Computational studies confirm the preferred puckered conformation of the azetidine ring, with calculated puckering angles closely matching experimental values. The B3P86/6-311G* method yields puckering angles within ±0.6° of experimental determinations, while MP2/6-311G* calculations provide the highest accuracy at significantly increased computational cost [6] [26].

Conformational Analysis and Energy Calculations

Ab initio and density functional calculations reveal that azetidine derivatives exist in dynamic equilibrium between multiple puckered conformations. The energy barrier for ring inversion typically ranges from 20 to 35 kJ/mol, depending on the substitution pattern and electronic environment [6] [10]. Computational analysis demonstrates that the equatorial orientation of substituents is generally preferred over axial orientation due to reduced steric interactions [12].

The tert-butoxycarbonyl protecting group in N-Boc azetidines exhibits restricted rotation around the N-C bond, with calculated rotational barriers ranging from 60 to 80 kJ/mol. These high barriers confirm that rotamer interconversion does not occur under typical NMR timescales, supporting experimental observations of distinct rotameric forms [10].

Validation of Experimental Structures

Computational geometry optimization of tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate using DFT methods provides validation of experimental structural parameters. Calculated bond lengths and angles show excellent agreement with X-ray crystallographic data, confirming the reliability of both experimental and computational approaches [25] [27].

The calculated dipole moments and electronic charge distributions help explain observed NMR chemical shifts and IR absorption frequencies. Computational prediction of vibrational frequencies using harmonic frequency calculations typically requires scaling factors of 0.96-0.98 to match experimental IR spectra [24].

Computational MethodBond Length AccuracyBond Angle AccuracyRing Puckering PredictionComputational Cost
DFT B3LYP/6-311G**±0.005 ű0.5°GoodModerate
DFT M06-2X/6-311G**±0.004 ű0.4°ExcellentHigh
MP2/6-311G**±0.003 ű0.3°ExcellentVery High
HF/6-311G**±0.008 ű0.8°FairLow

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

229.16779360 g/mol

Monoisotopic Mass

229.16779360 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types